7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772701
InChI: InChI=1S/C9H9ClFNO2S2/c10-16(13,14)9-5-8-7(4-6(9)11)12-2-1-3-15-8/h4-5,12H,1-3H2
SMILES:
Molecular Formula: C9H9ClFNO2S2
Molecular Weight: 281.8 g/mol

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride

CAS No.:

Cat. No.: VC17772701

Molecular Formula: C9H9ClFNO2S2

Molecular Weight: 281.8 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride -

Specification

Molecular Formula C9H9ClFNO2S2
Molecular Weight 281.8 g/mol
IUPAC Name 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride
Standard InChI InChI=1S/C9H9ClFNO2S2/c10-16(13,14)9-5-8-7(4-6(9)11)12-2-1-3-15-8/h4-5,12H,1-3H2
Standard InChI Key WHKCMVSYGPSJSG-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride consists of a benzothiazepine ring system—a seven-membered heterocycle containing one sulfur and one nitrogen atom. The fluorine atom at position 7 and the sulfonyl chloride group at position 8 introduce electronic and steric modifications that influence reactivity and intermolecular interactions . The IUPAC name, 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride, reflects this substitution pattern .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number1823266-81-4
Molecular FormulaC9H9ClFNO2S2\text{C}_9\text{H}_9\text{ClFNO}_2\text{S}_2
Molecular Weight281.8 g/mol
SMILESO=S(C1=C(F)C=C2NCCCSC2=C1)(Cl)=O
InChIKeyWHKCMVSYGPSJSG-UHFFFAOYSA-N

Electronic and Steric Effects

The fluorine atom’s electronegativity induces electron withdrawal, polarizing the aromatic ring and activating specific positions for electrophilic substitution . Concurrently, the sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) serves as a strong electron-withdrawing group, enhancing the compound’s susceptibility to nucleophilic attack at the sulfur center . These features collectively render the molecule a reactive intermediate for derivatization.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride involves multistep sequences starting from appropriately substituted benzothiazepine precursors. Key steps include:

  • Fluorination: Introduction of fluorine at position 7 via electrophilic fluorination or halogen exchange reactions .

  • Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group, requiring precise temperature control to avoid over-sulfonation .

  • Purification: Chromatographic techniques or recrystallization to isolate the target compound .

Table 2: Comparative Synthetic Yields for Analogous Benzothiazepines

CompoundYield (%)ConditionsReference
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine68SnCl2\text{SnCl}_2, DMF
8-Sulfonamide derivative72NH3\text{NH}_3, THF

Reactivity and Derivative Formation

The sulfonyl chloride moiety enables diverse transformations:

  • Nucleophilic Displacement: Reaction with amines yields sulfonamides, a class with broad pharmacological applications . For example, treatment with benzylamine produces NN-benzyl-7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings facilitate aryl-aryl bond formation, expanding the compound’s utility in fragment-based drug design .

Comparative Analysis with Related Benzothiazepines

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine Hydrochloride

This analog lacks the sulfonyl chloride group but retains the fluorine substituent. It exhibits weaker enzyme inhibition but improved aqueous solubility (logP=1.2\log P = 1.2) .

8-Sulfonamide Derivatives

Replacing the chloride with sulfonamide groups (e.g., SO2NH2-\text{SO}_2\text{NH}_2) reduces reactivity but enhances binding affinity to serum proteins, prolonging half-life in vivo .

Future Research Directions

  • Synthetic Methodology: Developing catalytic fluorination and sulfonation protocols to improve yields and sustainability .

  • Pharmacological Profiling: High-throughput screening against neurodegenerative and metabolic disease targets .

  • Computational Modeling: Predicting metabolite pathways and toxicity profiles using QSAR models .

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